Superior Antiproliferative Activity in HCT116 Colon Cancer Cells Compared to Direct Analogs ICPD-34 and ICPD-47
In a head-to-head comparison of the three most advanced compounds in the thiadiazole series, ICPD-26 demonstrated the highest antiproliferative activity against HCT116 human colon cancer cells. Its GI50 value of 3.2 ± 0.7 µM was significantly lower (more potent) than that of its direct structural analogs, ICPD-34 and ICPD-47, both of which showed a GI50 of 4.6 ± 0.4 µM [1]. This represents a 30% improvement in potency over the nearest comparators.
| Evidence Dimension | Antiproliferative potency (Growth inhibition 50%) |
|---|---|
| Target Compound Data | GI50 = 3.2 ± 0.7 µM |
| Comparator Or Baseline | ICPD-34 (GI50 = 4.6 ± 0.4 µM) and ICPD-47 (GI50 = 4.6 ± 0.4 µM) |
| Quantified Difference | 1.44-fold more potent than ICPD-34 and ICPD-47 (30.4% improvement). |
| Conditions | Sulforhodamine B (SRB) assay; 72-hour drug exposure; HCT116 human colon cancer cell line. |
Why This Matters
For scientists sourcing a lead compound for Hsp90-targeted oncology research, ICPD-26 provides the most potent anti-proliferative starting point in this chemical series, maximizing the observable therapeutic window in cell-based assays.
- [1] Sharp SY, Prodromou C, Boxall K, et al. Table 2. Hsp90 binding and inhibitory activities. PLoS ONE. 2012; 7(9): e44642. View Source
